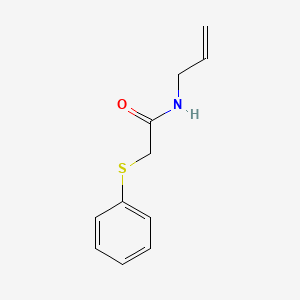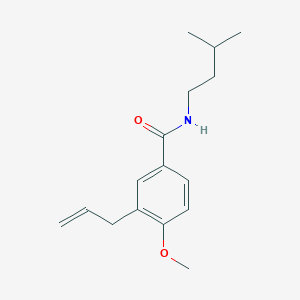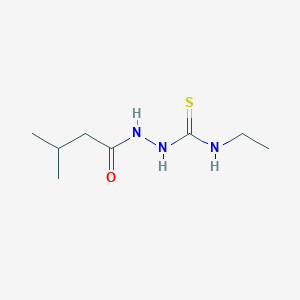![molecular formula C23H23ClN2O3S2 B4766311 N-{2-[(4-chlorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4766311.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CB-839 and is a potent inhibitor of the glutaminase enzyme.
Mecanismo De Acción
CB-839 inhibits the activity of the glutaminase enzyme, which plays a critical role in the metabolism of glutamine. Glutamine is an essential amino acid that is required for cell growth and proliferation. By inhibiting the activity of glutaminase, CB-839 can disrupt the metabolism of glutamine and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have several biochemical and physiological effects. The compound can induce apoptosis, inhibit cell growth and proliferation, and reduce the production of reactive oxygen species. CB-839 can also alter the metabolic profile of cancer cells and reduce their ability to adapt to nutrient deprivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-839 has several advantages for use in lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of glutaminase in various diseases. However, CB-839 also has some limitations. The compound is not very water-soluble, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CB-839. One area of interest is the development of new formulations of the compound that are more water-soluble and easier to work with in lab experiments. Another area of interest is the evaluation of CB-839 in combination with other therapies, such as chemotherapy and immunotherapy, to determine if it can enhance their effectiveness. Finally, there is a need for further research on the potential therapeutic applications of CB-839 in metabolic disorders and neurological disorders.
In conclusion, CB-839 is a promising compound that has significant potential for therapeutic applications. While there are still many questions to be answered regarding its mechanism of action and efficacy, the compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. As research on CB-839 continues, it is likely that new insights will be gained into the role of glutaminase in various diseases, and new therapeutic strategies will emerge.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurological disorders. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-17-2-12-22(13-3-17)31(28,29)26-21-10-6-19(7-11-21)23(27)25-14-15-30-16-18-4-8-20(24)9-5-18/h2-13,26H,14-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQTCBOJABELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCSCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766230.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4766235.png)
![3,6-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4766245.png)
![N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B4766248.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4766253.png)

![N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4766261.png)

![3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4766299.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766301.png)

![N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766319.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4766324.png)
